4-Hydroxy-3-propylbenzoic acid
CAS No.: 119865-13-3
Cat. No.: VC21329089
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119865-13-3 |
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Molecular Formula | C10H12O3 |
Molecular Weight | 180.2 g/mol |
IUPAC Name | 4-hydroxy-3-propylbenzoic acid |
Standard InChI | InChI=1S/C10H12O3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6,11H,2-3H2,1H3,(H,12,13) |
Standard InChI Key | BXMIALYGTOMKCD-UHFFFAOYSA-N |
SMILES | CCCC1=C(C=CC(=C1)C(=O)O)O |
Canonical SMILES | CCCC1=C(C=CC(=C1)C(=O)O)O |
Introduction
Structural Characteristics and Molecular Identity
Chemical Structure and Composition
4-Hydroxy-3-propylbenzoic acid consists of a benzoic acid backbone with hydroxyl and propyl substituents at the 4 and 3 positions, respectively. The compound has a molecular formula of C₁₀H₁₂O₃ and contains a benzoic acid framework with a hydroxyl group at the para position and a propyl chain at the meta position relative to the carboxylic acid group . This arrangement creates a unique molecular structure that influences its chemical reactivity and biochemical interactions.
The structural configuration includes a benzene ring with three functional groups: a carboxylic acid group, a hydroxyl group, and a propyl chain. The carboxylic acid functionality provides acidic properties, while the hydroxyl group offers potential for hydrogen bonding and contributes to the compound's polarity. The propyl chain introduces a hydrophobic element to the molecule, creating an amphiphilic character that may be relevant for its biological interactions and solubility profile .
Nomenclature and Identifiers
The systematic IUPAC name for this compound is 4-hydroxy-3-propylbenzoic acid, which accurately describes its structural composition. Several synonyms are available in chemical databases, including:
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Benzoic acid, 4-hydroxy-3-propyl-
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4-hydroxy-3-propylbenzoicacid
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SCHEMBL2003391
For computational and database purposes, the compound possesses the following identifiers:
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PubChem CID: 19010673
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InChI: InChI=1S/C10H12O3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6,11H,2-3H2,1H3,(H,12,13)
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InChIKey: BXMIALYGTOMKCD-UHFFFAOYSA-N
Physicochemical Properties
Physical Characteristics
4-Hydroxy-3-propylbenzoic acid has a molecular weight of 180.20 g/mol and exists as a solid at standard temperature and pressure. The compound's physicochemical properties are summarized in Table 1, providing essential information for understanding its behavior in various systems .
Table 1: Physical Properties of 4-Hydroxy-3-propylbenzoic Acid
Property | Value | Method/Reference |
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Molecular Weight | 180.20 g/mol | Computed by PubChem 2.2 |
Exact Mass | 180.078644241 Da | Computed by PubChem 2.2 |
Monoisotopic Mass | 180.078644241 Da | Computed by PubChem 2.2 |
XLogP3-AA | 2.4 | Computed by XLogP3 3.0 |
Topological Polar Surface Area | 57.5 Ų | Computed by Cactvs 3.4.8.18 |
Heavy Atom Count | 13 | Computed by PubChem |
Formal Charge | 0 | Computed by PubChem |
Complexity | 179 | Computed by Cactvs 3.4.8.18 |
The XLogP3-AA value of 2.4 indicates moderate lipophilicity, suggesting that the compound has a balanced hydrophobic-hydrophilic character. This property is particularly important for understanding its solubility in different solvents and potential membrane permeability in biological systems .
Chemical Characteristics and Reactivity
The chemical reactivity of 4-Hydroxy-3-propylbenzoic acid is largely determined by its functional groups. With a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3, the molecule can participate in hydrogen bonding interactions, contributing to its solubility in polar solvents and potential interactions with biomolecules .
The compound has 3 rotatable bonds, which provide conformational flexibility and may influence its binding capabilities with receptors or enzymes. This structural flexibility can be significant for its potential biological activities and pharmaceutical applications .
The presence of a carboxylic acid group confers acidic properties to the molecule, allowing it to participate in acid-base reactions and form salts with appropriate bases. The hydroxyl group at the para position relative to the carboxylic acid can undergo oxidation, reduction, and substitution reactions, expanding the chemical diversity accessible through this compound .
Spectroscopic Data and Structural Confirmation
Mass Spectrometry
Mass spectrometric data for 4-Hydroxy-3-propylbenzoic acid includes GC-MS information with the following key features:
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Top peak at m/z 151
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Second highest peak at m/z 180 (corresponding to the molecular ion)
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Third highest peak at m/z 77 (typical of benzoic acid derivatives)
This fragmentation pattern is consistent with the structure of 4-Hydroxy-3-propylbenzoic acid, with the molecular ion at m/z 180 representing the intact molecule. The fragment at m/z 151 likely corresponds to the loss of a hydroxyl group, while the peak at m/z 77 is characteristic of the benzoic acid moiety after fragmentation .
Related Compounds and Structural Analogs
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